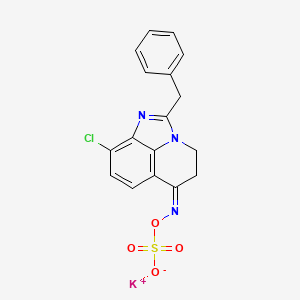
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines hydroxylamine-O-sulfonic acid with a quinoline derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the hydroxylamine-O-sulfonic acid group. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques.
化学反応の分析
Types of Reactions
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions may involve the conversion of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
類似化合物との比較
Similar Compounds
Hydroxylamine-O-sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Quinoline derivatives: Molecules with a quinoline core structure, often used in medicinal chemistry and drug development.
Uniqueness
Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is unique due to its combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
134601-06-2 |
|---|---|
分子式 |
C17H13ClKN3O4S |
分子量 |
429.9 g/mol |
IUPAC名 |
potassium;[(Z)-(2-benzyl-5-chloro-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
InChI |
InChI=1S/C17H14ClN3O4S.K/c18-13-7-6-12-14(20-25-26(22,23)24)8-9-21-15(19-16(13)17(12)21)10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H,22,23,24);/q;+1/p-1/b20-14-; |
InChIキー |
YLMVHJDJKGFAGX-VSOKSMTPSA-M |
異性体SMILES |
C\1CN2C(=NC3=C(C=CC(=C32)/C1=N\OS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |
正規SMILES |
C1CN2C(=NC3=C(C=CC(=C32)C1=NOS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


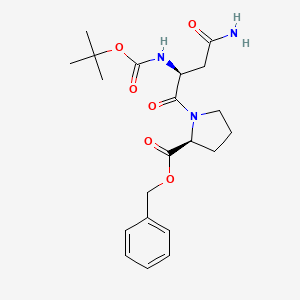
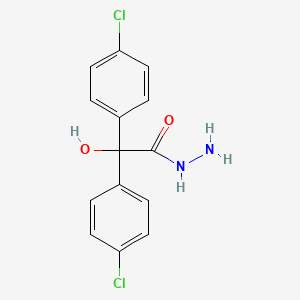
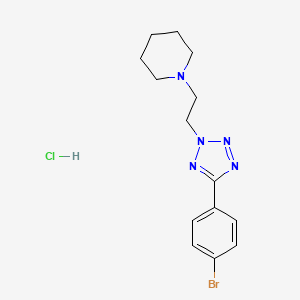
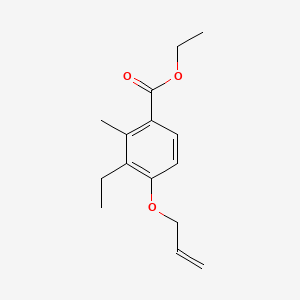
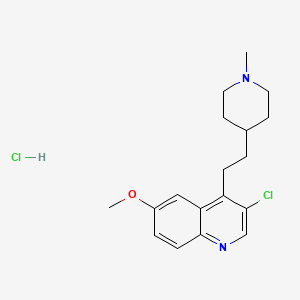
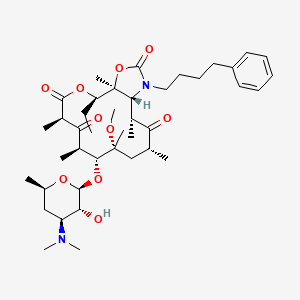
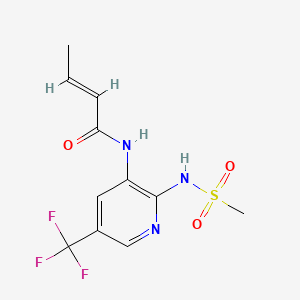

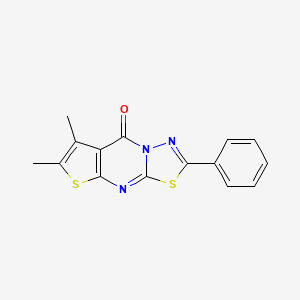

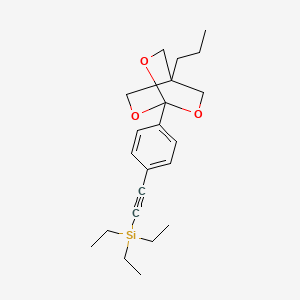
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)


